molecular formula C8H13ClO4S B1450503 Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate CAS No. 1803570-67-3

Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate

Cat. No.: B1450503
CAS No.: 1803570-67-3
M. Wt: 240.71 g/mol
InChI Key: BFSSPRSEXYILLT-UHFFFAOYSA-N
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Description

Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H13ClO4S. It is known for its unique structure, which includes a cyclopentane ring substituted with a chlorosulfonyl group and a methyl ester group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride, often in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Resulting from substitution with alcohols.

    Reduced Sulfonyl Compounds: Obtained through reduction reactions.

    Carboxylic Acids or Aldehydes: Produced via oxidation reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is unique due to its specific ring structure and the position of the functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications where precise modifications are required .

Properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c1-13-7(10)8(4-2-3-5-8)6-14(9,11)12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSSPRSEXYILLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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